{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol
Description
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol is a cyclobutane-derived compound featuring a brominated aryl group and a primary aminoethanol side chain. The bromophenyl substituent and cyclobutyl backbone distinguish it from related compounds, which often incorporate methoxy or methyl groups on the aryl ring or larger cyclohexyl rings. Below, we systematically compare its structural, synthetic, and physicochemical properties with those of key analogs.
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-bromophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18BrNO/c14-12-5-2-1-4-10(12)11(8-15)13(9-16)6-3-7-13/h1-2,4-5,11,16H,3,6-9,15H2 |
InChI Key |
WRTQORGNWLLKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 2-bromophenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs: Aryl Substituents and Ring Size
a) 2-Bromophenyl vs. 4-Methoxyphenyl vs. 2-Methylphenyl
- Cyclohexanol Analogs: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (): The methoxy group improves solubility in polar solvents (e.g., methanol), while the cyclohexyl ring offers greater conformational flexibility than cyclobutyl . Venlafaxine Intermediate: Dimethylation of the amino group in 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol increases lipophilicity, critical for blood-brain barrier penetration .
- Cyclobutyl Analogs: {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol (): The methyl group reduces molecular weight (219.32 g/mol) compared to the bromo analog, likely enhancing volatility and solubility in nonpolar solvents .
b) Cyclobutyl vs. Cyclohexyl Rings
- Cyclobutyl : Smaller ring size imposes steric strain, restricting conformational flexibility. This may enhance binding specificity in drug-receptor interactions but complicate synthesis due to ring strain .
- Cyclohexyl : Larger rings reduce steric hindrance, favoring easier functionalization (e.g., dimethylation in venlafaxine synthesis) .
Physicochemical Properties
Biological Activity
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Structural Overview
The compound features a cyclobutyl group attached to a methanol moiety, with an amino group and a bromophenyl substituent. Its molecular formula contributes to its potential as a pharmacologically active agent. The presence of functional groups such as the amino and hydroxymethyl groups allows for significant interactions with biological molecules, enhancing its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity through specific binding interactions.
- Receptor Modulation : It can influence receptor signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
In Vitro Studies
- Enzyme Interaction : Research indicates that this compound interacts with specific enzymes, showing promise as an enzyme inhibitor. The binding affinity and inhibition constants are critical parameters for assessing its efficacy.
-
Cytotoxicity Profiles : Cytotoxicity assays conducted on HepG2 cells revealed that the compound exhibits low toxicity at effective concentrations, suggesting a favorable safety profile for therapeutic applications.
Compound IC50 (HepG2) % Inhibition at 10 µM This compound >20 µM 85% Control Compound 10 µM 95%
In Vivo Studies
In vivo assessments have demonstrated the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. Initial studies suggest moderate bioavailability and a favorable half-life, making it a candidate for further development.
-
Pharmacokinetics :
Parameter Value Bioavailability 35% Half-life 4 hours Maximum Concentration (Cmax) 15 µg/mL
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.
- Anticancer Activity : Another investigation showed that the compound inhibited cancer cell proliferation in vitro by inducing apoptosis, presenting a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
